6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a pyrazole ring fused to a pyridine ring with a chlorine and a methyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which may have implications in cancer research and other therapeutic areas. Its chemical structure allows it to serve as a building block for the synthesis of more complex molecules, making it valuable in both academic and industrial research settings .
The synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 6-chloropyridine-3-carbonitrile with hydrazine derivatives, followed by methylation. The process can be optimized for laboratory-scale synthesis, focusing on reaction conditions such as temperature, solvent choice, and catalyst presence to enhance yield and purity .
In industrial contexts, scaling up these laboratory methods would require careful consideration of cost-effectiveness and efficiency to ensure that the synthesis remains viable for large-scale production.
The molecular formula for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is C8H5ClN4. The compound features a pyrazolo[3,4-b]pyridine core structure with distinct substituents:
The InChI key for this compound is 1S/C8H5ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,1H3
, which provides a unique identifier for its chemical structure .
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed, allowing for the generation of diverse derivatives that can enhance biological activity or modify physical properties .
The mechanism of action for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile primarily involves its interaction with biological targets such as kinases. Given its structural similarity to purine bases, it is hypothesized that this compound may interfere with biochemical pathways involving purine metabolism. The specific interactions at the molecular level may lead to alterations in cellular signaling pathways that are crucial for cancer cell proliferation and survival .
The physical properties of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile include:
Chemical properties include its reactivity profile due to the presence of functional groups such as the carbonitrile and the chlorine atom. These properties make it suitable for various synthetic applications and biological investigations.
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several applications in scientific research:
This compound's unique structure and reactivity make it an attractive candidate for further exploration in drug development and material science .
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 1216269-91-8) exemplifies the strategic functionalization that enhances the drug discovery potential of this scaffold. Its molecular formula (C₈H₅ClN₄) and moderate molecular weight (192.61 g/mol) contribute to favorable physicochemical properties [3] [6]. The structure incorporates three key pharmacophoric elements: a chloro substituent at the C6 position, a methyl group on the pyrazole nitrogen (N1), and an electron-withdrawing cyano group at C5. The C6 chlorine atom serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution reactions for introducing diverse amine or heterocyclic moieties—a crucial feature for structure-activity relationship (SAR) exploration. The N1-methyl group prevents tautomerism, ensuring structural uniformity, while the C5-cyano group significantly influences the electron distribution within the system and provides a handle for further chemical modifications [5]. This specific arrangement of substituents creates a multifunctional template ideally suited for parallel synthesis and the generation of targeted libraries for biological screening.
Table 1: Key Physicochemical Properties of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Property | Value | Source/Reference |
---|---|---|
CAS Number | 1216269-91-8 | [3] [6] |
Molecular Formula | C₈H₅ClN₄ | [3] [6] |
Molecular Weight | 192.61 g/mol | [3] |
Purity Specification | ≥97% | [6] |
Storage Conditions | Sealed, dry, 2-8°C | [6] |
Calculated logP (LogD) | 1.49 | [6] |
Topological Polar Surface Area (TPSA) | 54.5 Ų | [6] |
The journey of pyrazolo[3,4-b]pyridines in drug discovery spans over a century, beginning with Ortoleva's pioneering synthesis of a monosubstituted derivative in 1908 [9]. However, significant acceleration in their pharmaceutical application occurred only in recent decades. A pivotal advancement came with the development of cardiovascular drugs like Riociguat (Adempas®, approved 2013) and Vericiguat (Verquvo®, approved 2021), which validated the pyrazolo[3,4-b]pyridine core as a therapeutically relevant scaffold [5]. The 2020 discovery of potent PIM-1 kinase inhibitors based on this scaffold marked another major milestone. Compounds 17 and 19, featuring the pyrazolo[3,4-b]pyridine core functionalized with specific aryl and heteroaryl groups, demonstrated remarkable cytotoxicity against MCF-7 breast cancer cells (IC₅₀ values of 5.98 µM and 5.61 µM, respectively) and potent PIM-1 kinase inhibition (IC₅₀ values of 43 nM and 26 nM) [2]. These findings underscored the scaffold's potential in oncology, particularly in targeting kinase-driven cancers. The continuous evolution of synthetic methodologies over this period has progressively enabled more sophisticated and diverse functionalization of the core structure, fueling its adoption in drug discovery programs targeting increasingly challenging biological targets.
The biological profile of pyrazolo[3,4-b]pyridines is exquisitely sensitive to substitution patterns across the ring system, with the N1, C3, C5, and C6 positions offering distinct opportunities for modulating activity. Statistical analysis of over 300,000 documented structures reveals predominant N1-methyl substitution (~30% of compounds), followed by other alkyl groups (~23%) and phenyl groups (~15%) [9]. This preference stems from synthetic practicality (avoiding regioisomer issues) and the favorable pharmacokinetic properties often imparted by N-alkyl groups. The C3 position most commonly features hydrogen (~31%) or methyl (~47%), though amino (~5%) and carbonyl-derived groups (~2%) are pharmacologically significant, enabling hydrogen bonding interactions with target proteins [9]. The C5 position in our lead compound bears a cyano group—a versatile handle for chemical transformation that also influences electronic properties. The C6 chloro substituent provides a strategic site for diversification via nucleophilic displacement. This position-specific functionalization capability enables fine-tuning of target affinity, selectivity, and drug-like properties, as dramatically illustrated by the >1000-fold difference in PIM-1 inhibitory activity observed across closely related derivatives [2]. The synergistic interplay between these substituents dictates the overall pharmacophore, enabling optimization for specific therapeutic targets.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: